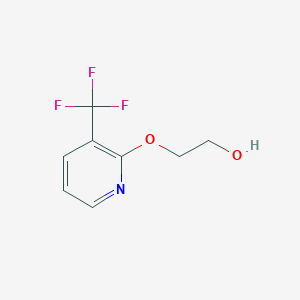

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol

Vue d'ensemble

Description

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is an organic compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethan-1-ol moiety through an oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol typically involves the following steps:

Synthesis of 3-(Trifluoromethyl)pyridin-2-one: This intermediate is prepared by reacting 3-(trifluoromethyl)pyridine with an oxidizing agent.

Formation of the Target Compound: The 3-(trifluoromethyl)pyridin-2-one is then reacted with 2-chloroethanol in the presence of a base such as sodium hydride (NaH) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems can enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The presence of the pyridine moiety in 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol may contribute to its antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds can inhibit bacterial growth effectively, suggesting that this compound might share similar properties .

Drug Delivery Systems

Due to its solubility and stability, this compound could be utilized in drug delivery systems, particularly for hydrophobic drugs. Its structure allows for potential modification to enhance drug solubility and bioavailability, which is crucial in formulating effective therapeutic agents .

Agrochemicals

Pesticide Development

The trifluoromethyl group is known to improve the potency of agrochemicals. Research has suggested that derivatives of pyridine can be designed as herbicides or insecticides with targeted action against specific pests while minimizing environmental impact. The unique properties of this compound could lead to the development of more effective agricultural chemicals .

Materials Science

Polymer Chemistry

The compound can serve as a building block for synthesizing advanced materials, including polymers with tailored properties. Its hydroxyl group can participate in hydrogen bonding, enhancing the mechanical strength and thermal stability of polymeric materials. This application is particularly relevant in creating coatings or adhesives with improved performance characteristics .

Case Studies and Research Findings

Mécanisme D'action

The exact mechanism of action of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: This compound has a similar structure but with a chloro group instead of a hydroxyl group.

2-(3-(Trifluoromethyl)pyridin-2-yl)ethanol: Similar structure but lacks the ether linkage.

Uniqueness

The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Activité Biologique

2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol, commonly referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. Its unique trifluoromethyl group enhances its chemical properties, making it a subject of interest for various therapeutic applications, particularly in antimicrobial and antiviral domains.

- Molecular Formula: CHFNO

- Molecular Weight: 207.15 g/mol

- CAS Number: 170502-07-5

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of antimicrobial and antiviral effects. The presence of the trifluoromethyl group is critical in enhancing its activity against specific pathogens.

Antichlamydial Activity

A study highlighted the antichlamydial activity of various derivatives, including those with trifluoromethyl substitutions. The inclusion of this group was essential for the activity against Chlamydia species. Compounds lacking this substituent showed no significant activity, underscoring its importance in drug design for targeting this pathogen .

Antimicrobial Properties

Another research effort demonstrated that derivatives of pyridine compounds, including those similar to this compound, were tested for their efficacy against various bacterial strains. The results indicated that these compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activity Summary

Case Study 1: Antichlamydial Activity

In a systematic investigation into the antichlamydial properties of trifluoromethyl-substituted compounds, researchers discovered that derivatives with enhanced electron-withdrawing groups exhibited superior activity compared to their unsubstituted counterparts. This finding was pivotal in establishing a structure-activity relationship (SAR) for developing new antichlamydial agents based on the pyridine scaffold .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various pyridine derivatives, including those related to this compound, was conducted against a panel of bacteria. The study revealed that specific modifications to the pyridine ring significantly affected the compound's antibacterial potency. Notably, compounds with the trifluoromethyl group showed enhanced efficacy against resistant strains of Staphylococcus aureus and E. coli, suggesting potential therapeutic applications in treating resistant infections .

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJGMAMOUIEZTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.